tert-Butyl 8-oxooctylcarbamate

Description

BenchChem offers high-quality tert-Butyl 8-oxooctylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 8-oxooctylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

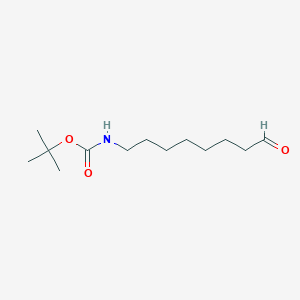

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(8-oxooctyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-10-8-6-4-5-7-9-11-15/h11H,4-10H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXIJKXUFFXDMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133728-26-4 | |

| Record name | tert-butyl (8-oxooctyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Guide to the Spectroscopic Characterization of tert-Butyl 8-oxooctylcarbamate

Introduction

In the landscape of modern drug discovery and development, bifunctional molecules that serve as linkers or synthons are of paramount importance. Tert-Butyl 8-oxooctylcarbamate (C₁₃H₂₅NO₃, Mol. Wt.: 243.34 g/mol ) is one such molecule, featuring a terminal aldehyde and a Boc-protected amine.[1] This structure provides orthogonal reactivity, making it a valuable building block for conjugating molecules, synthesizing complex libraries, or developing targeted therapeutic agents.

A thorough understanding of a molecule's structural and electronic properties is the bedrock of its application. This guide provides an in-depth analysis of the expected spectroscopic data for tert-Butyl 8-oxooctylcarbamate, offering a predictive framework for its characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical data to drive their scientific endeavors.

Molecular Structure and Atom Labeling

To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms in tert-Butyl 8-oxooctylcarbamate are systematically labeled as shown in the diagram below. These labels will be used consistently throughout this guide to correlate spectral features with specific atoms within the molecule.

Caption: Labeled structure of tert-Butyl 8-oxooctylcarbamate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of tert-Butyl 8-oxooctylcarbamate in a standard deuterated solvent like CDCl₃ would exhibit several key signals.

Predicted ¹H NMR Data and Interpretation

The causality behind the predicted chemical shifts lies in the concept of electronic shielding and deshielding.[2] Protons near electronegative atoms (like oxygen and nitrogen) or unsaturated groups (like carbonyls) are deshielded and appear at higher chemical shifts (downfield).[2] Protons in simple alkyl chains are more shielded and appear at lower chemical shifts (upfield).

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| H1 | 9.76 | Triplet (t) | 1H | The aldehydic proton is highly deshielded by the adjacent carbonyl group, resulting in a characteristic downfield shift. It is coupled to the two protons on C2, appearing as a triplet. |

| H-N | ~4.5 - 5.0 | Broad Singlet (br s) | 1H | The carbamate N-H proton signal is often broad due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its chemical shift can be concentration and solvent-dependent.[3] |

| H8 | 3.10 | Quartet (q) | 2H | These protons are adjacent to the electronegative nitrogen atom of the carbamate, causing a downfield shift. They are coupled to the N-H proton and the two protons on C7. |

| H2 | 2.42 | Triplet of Triplets (tt) | 2H | These protons are alpha to the aldehyde carbonyl group, which deshields them. They are coupled to the aldehydic proton (H1) and the two protons on C3. |

| H3, H7 | 1.62 - 1.50 | Multiplet (m) | 4H | These methylene protons are in the alkyl chain and are influenced by their proximity to the functional groups at either end. |

| H4, H5, H6 | 1.40 - 1.25 | Multiplet (m) | 6H | These methylene protons are in the middle of the long alkyl chain and are expected to have overlapping signals in a relatively shielded region. |

| H11, H12, H13 | 1.44 | Singlet (s) | 9H | The nine protons of the tert-butyl group are chemically equivalent and have no adjacent protons to couple with, resulting in a strong singlet.[4] This is a characteristic signal for a Boc-protecting group.[5] |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides a map of the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Predicted ¹³C NMR Data and Interpretation

The chemical shifts in ¹³C NMR are influenced by the hybridization of the carbon and the electronegativity of attached atoms.[6] Carbonyl carbons are significantly deshielded and appear far downfield. Carbons attached to oxygen or nitrogen also appear at higher chemical shifts compared to simple alkane carbons.

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C1 | 202.7 | The aldehydic carbonyl carbon is highly deshielded and appears at a very downfield chemical shift.[6] |

| C9 | 156.1 | The carbamate carbonyl carbon is also deshielded, appearing in the typical range for this functional group.[7][8] |

| C10 | 79.1 | The quaternary carbon of the tert-butyl group is attached to an oxygen atom, causing a downfield shift. |

| C2 | 43.9 | This carbon is alpha to the aldehyde carbonyl, resulting in a deshielded signal compared to other methylene carbons. |

| C8 | 40.7 | This carbon is attached to the nitrogen of the carbamate, leading to a downfield shift. |

| C7 | 29.9 | A standard alkyl chain methylene carbon. |

| C3 | 29.1 | A standard alkyl chain methylene carbon. |

| C5, C6 | 26.5 - 26.8 | These central methylene carbons in the long alkyl chain are in a very similar electronic environment and may have overlapping signals. |

| C11, C12, C13 | 28.4 | The three equivalent methyl carbons of the tert-butyl group appear as a strong signal in the aliphatic region.[9] |

| C4 | 22.0 | A standard alkyl chain methylene carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data and Interpretation

The key to interpreting an IR spectrum is to identify characteristic absorption bands for specific bonds.[10] For tert-Butyl 8-oxooctylcarbamate, the most diagnostic peaks will be from the N-H bond and the two distinct C=O bonds.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Appearance | Significance |

| N-H Stretch | Carbamate | ~3340 | Strong, moderately broad | This peak is characteristic of the N-H bond in a secondary amide or carbamate. Broadening can occur due to hydrogen bonding.[11] |

| C-H Stretch (sp³) | Alkyl & t-Butyl | 2930, 2855 | Strong, sharp | These absorptions are present in almost all organic molecules and correspond to the stretching of C-H bonds on sp³ hybridized carbons. |

| C-H Stretch | Aldehyde | ~2720 | Medium, sharp | A characteristic, though sometimes weak, peak for the C-H bond of an aldehyde group. Often appears as a pair of bands (Fermi resonance). |

| C=O Stretch | Aldehyde | ~1725 | Strong, sharp | This is a very strong and sharp absorption characteristic of a saturated aliphatic aldehyde carbonyl group. |

| C=O Stretch | Carbamate | ~1690 | Strong, sharp | The carbamate carbonyl typically absorbs at a slightly lower wavenumber than an aldehyde due to resonance with the nitrogen atom.[12] |

| N-H Bend | Carbamate | ~1520 | Medium | This "Amide II" band is another characteristic absorption for secondary amides and carbamates. |

| C-O Stretch | Carbamate | ~1170 | Strong | This strong absorption corresponds to the C-O single bond stretching within the carbamate ester group. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, a "soft" ionization technique like Electrospray Ionization (ESI) is often used, which typically generates a protonated molecular ion [M+H]⁺, followed by fragmentation analysis (MS/MS).

Predicted Mass Spectrum Data and Fragmentation

The molecular weight of tert-Butyl 8-oxooctylcarbamate is 243.34. In positive ion ESI-MS, the primary ion observed would be the protonated molecule at m/z 244.35. The fragmentation of Boc-protected amines is well-characterized and provides a reliable method for structural confirmation.[13]

| m/z Value (Predicted) | Ion Formula | Loss | Interpretation |

| 244.35 | [C₁₃H₂₆NO₃]⁺ | - | Protonated molecular ion [M+H]⁺ |

| 188.18 | [C₉H₂₂NO]⁺ | C₄H₈ (56 Da) | Loss of isobutylene from the tert-butyl group. This is a highly characteristic fragmentation pathway for Boc-protected compounds.[14] |

| 144.14 | [C₈H₁₈N]⁺ | C₅H₈O₂ (100 Da) | Loss of the entire Boc protecting group (isobutylene + CO₂) via a concerted or stepwise mechanism. This is another major and diagnostic fragmentation.[13] |

| 57.07 | [C₄H₉]⁺ | C₉H₁₇NO₃ (186 Da) | Formation of the stable tert-butyl cation. This fragment is often observed as a prominent peak in the lower m/z region. |

The predicted fragmentation pathway provides a self-validating system for identification. The sequential loss of 56 Da and then 44 Da (CO₂) from the [M+H]⁺ ion is a hallmark of the Boc group.

Caption: General experimental workflow for spectroscopic analysis.

Conclusion

The spectroscopic profile of tert-Butyl 8-oxooctylcarbamate is defined by a unique combination of signals derived from its constituent parts: the tert-butoxycarbonyl (Boc) protecting group, the C8 alkyl chain, and the terminal aldehyde. The characteristic ¹H NMR singlet of the t-butyl group, the downfield aldehydic proton signal, the two distinct C=O stretches in the IR spectrum, and the predictable fragmentation pattern in mass spectrometry (losses of 56 and 100 Da) together provide an unambiguous analytical fingerprint. This guide serves as a comprehensive reference for the identification and characterization of this versatile bifunctional molecule, ensuring its confident application in research and development.

References

-

Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Available at: [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Available at: [Link]

-

PubMed. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Available at: [Link]

-

Journal of Chinese Mass Spectrometry Society. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Available at: [Link]

-

eLife. (2016). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Available at: [Link]

-

PubChem. (n.d.). Tert-butyl (8-oxooctyl)carbamate. Available at: [Link]

-

MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

National Center for Biotechnology Information. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3) at different temperatures (183-298 K) in CD2Cl2. Available at: [Link]

-

ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Available at: [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Available at: [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shift. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

Chemistry Steps. (2023). Boc Protecting Group for Amines. Available at: [Link]

-

Oxford Academic. (2020). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Available at: [Link]

-

National Center for Biotechnology Information. (2016). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. Available at: [Link]

-

SpringerLink. (2016). Synthesis and NMR analysis of 13C and 15N-labeled long-chain polyamines (LCPAs). Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

NMRDB. (n.d.). Predict 13C carbon NMR spectra. Available at: [Link]

-

MassBank. (2008). TERT-BUTYL ALCOHOL; EI-B; MS. Available at: [Link]

-

NIST. (n.d.). tert-Butyl carbamate. Available at: [Link]

-

MDPI. (2021). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Available at: [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

Sources

- 1. Tert-butyl (8-oxooctyl)carbamate | C13H25NO3 | CID 20081462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N-Boc-L-valine(13734-41-3) 1H NMR spectrum [chemicalbook.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

- 14. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Hydrophobicity of Long-Chain Alkyl Carbamates: Principles, Quantification, and Applications

Executive Summary

Long-chain alkyl carbamates represent a pivotal class of molecules where the amphiphilic character can be precisely tuned, driving innovations in drug delivery, biomaterials, and surface science. These molecules uniquely combine a polar carbamate headgroup, capable of hydrogen bonding, with a non-polar alkyl tail, which governs its hydrophobic nature. The length and structure of this alkyl chain are the primary determinants of the molecule's overall hydrophobicity, a critical parameter influencing everything from cell membrane permeability to the prevention of biofouling on medical devices. This guide provides a comprehensive technical overview of the principles governing the hydrophobicity of these compounds. It details validated, field-proven experimental protocols for quantifying this property—namely, contact angle goniometry and reversed-phase high-performance liquid chromatography (RP-HPLC). Furthermore, it explores the direct applications of this tunable hydrophobicity in advanced pharmaceutical and material science contexts, offering researchers and drug development professionals a foundational understanding and practical framework for their work.

Introduction: The Amphiphilic Duality of Long-Chain Alkyl Carbamates

Organic carbamates, characterized by the R₂NC(O)OR' functional group, are integral structural motifs in a vast array of commercially significant compounds, including pharmaceuticals, prodrugs, and agrochemicals.[1][2][3] When one of the R groups is a long alkyl chain (typically C₈ or greater), the molecule adopts a pronounced amphiphilic character. This structure consists of two distinct domains:

-

The Polar Carbamate "Head": The carbamate moiety contains a carbonyl group and an N-H group, which can act as hydrogen bond acceptors and donors, respectively.[4][5] This region imparts a degree of polarity and enables specific intermolecular interactions.

-

The Non-Polar Alkyl "Tail": The long-chain alkyl group is a classic hydrophobic structure, interacting with its environment primarily through van der Waals forces.

The balance between these two domains dictates the molecule's overall physicochemical properties. The hydrophobicity, or the extent to which the molecule repels water, is overwhelmingly controlled by the alkyl tail. This property is not merely a physical curiosity; it is a critical design parameter in several advanced applications. In drug development, modulating hydrophobicity is essential for controlling a drug's absorption, distribution, metabolism, and excretion (ADME) profile, particularly its ability to permeate lipid-rich biological membranes.[1][6][7] In material science, surfaces functionalized with these molecules can exhibit superhydrophobic properties, which are leveraged to create self-cleaning and anti-biofouling coatings.[8][9][10]

The Physicochemical Basis of Hydrophobicity

The hydrophobicity of a long-chain alkyl carbamate is a direct consequence of the thermodynamic unfavorability of accommodating the non-polar alkyl chain within the highly structured hydrogen-bonding network of water. The primary driver for this property is the length of the alkyl chain.

As the number of methylene (-CH₂) units in the alkyl chain increases, the surface area of the non-polar region expands. This leads to a greater disruption of the water structure, resulting in a stronger hydrophobic effect. Studies on analogous long-chain compounds, such as carboxylic acids, have demonstrated that the free energy of transfer from a non-polar solvent to an aqueous one increases in a linear fashion with the length of the alkyl chain.[11][12] This predictable relationship makes long-chain alkyl carbamates excellent candidates for systematic studies where hydrophobicity is a key variable. The carbamate group itself contributes a constant polar interaction, but its influence is progressively overshadowed as the alkyl chain extends.

Caption: Relationship between alkyl chain length and hydrophobicity.

Methodologies for Quantifying Hydrophobicity

To harness the properties of long-chain alkyl carbamates, it is essential to quantify their hydrophobicity accurately. Several robust methodologies are employed in the field, each providing a unique perspective on this critical parameter.

Direct Surface Wettability Assessment: Contact Angle Goniometry

This technique provides a direct and intuitive measure of the hydrophobicity of a surface functionalized with the molecule of interest. A droplet of a probe liquid, typically water, is placed on the surface, and the angle formed at the three-phase (solid-liquid-gas) interface is measured.[13]

-

Hydrophilic Surfaces: Exhibit strong affinity for water, causing the droplet to spread. The contact angle is less than 90°.

-

Hydrophobic Surfaces: Repel water, causing the droplet to bead up. The contact angle is greater than 90°.[14][15][16]

-

Superhydrophobic Surfaces: Exhibit extreme water repellency, with contact angles exceeding 150°.[15]

Contact angle goniometry is particularly valuable in material science applications where the performance of a coating is the primary concern.

Chromatographic Characterization: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a powerful and widely used indirect method for assessing molecular hydrophobicity.[17][18][19] The principle relies on the partitioning of the analyte between a polar mobile phase and a non-polar (hydrophobic) stationary phase, typically silica bonded with C8 or C18 alkyl chains.[18][20]

In this system, more hydrophobic molecules, such as long-chain alkyl carbamates, have a stronger affinity for the stationary phase and are therefore retained longer in the column.[20] The retention time, often expressed as the logarithm of the retention factor (log k'), serves as a reliable index of hydrophobicity. This method is highly automatable and provides quantitative data that can be correlated with other properties, such as biological activity or membrane permeability.[21]

Partition Coefficient Determination: LogP and LogD

The n-octanol/water partition coefficient (P) is a classic measure of lipophilicity, which is often used as a surrogate for hydrophobicity. It is the ratio of the concentration of a solute in octanol to its concentration in water at equilibrium. The logarithmic form, LogP, is more commonly used.[22]

-

LogP: Applies to the neutral form of a molecule.

-

LogD: Is the distribution coefficient at a specific pH, accounting for all ionized and neutral species. For non-ionizable molecules like many carbamates, LogP ≈ LogD.[23]

While the traditional "shake-flask" method is the gold standard for LogP determination, it can be labor-intensive. Consequently, RP-HPLC is frequently used to estimate LogP values based on retention times.[21][23] Additionally, various computational models exist to predict LogP from a molecule's structure, offering a rapid screening tool.[24][25]

Validated Experimental Protocols

The following protocols are presented as self-validating systems, incorporating steps for system suitability and quality control to ensure trustworthy and reproducible results.

Protocol: Static Contact Angle Measurement via the Sessile Drop Method

This protocol details the steps for assessing the hydrophobicity of a surface coated with a long-chain alkyl carbamate.

Caption: Workflow for Contact Angle Measurement.

Step-by-Step Methodology:

-

Substrate Preparation:

-

Select a smooth, non-reactive substrate (e.g., silicon wafer or glass slide).

-

Clean the substrate rigorously to remove all organic and particulate contaminants. A common method is sonication in a series of solvents (acetone, ethanol, deionized water), followed by plasma cleaning or immersion in a piranha solution (H₂SO₄/H₂O₂ mixture; Extreme Caution Required ).

-

Dry the substrate under a stream of inert gas (N₂ or Ar) and store it in a desiccator. A clean, high-energy surface is critical for uniform coating.

-

-

Carbamate Film Deposition:

-

Prepare a dilute solution (e.g., 1-5 mM) of the long-chain alkyl carbamate in a high-purity, volatile solvent (e.g., chloroform or toluene).

-

Deposit the solution onto the clean substrate using a controlled method like spin-coating or dip-coating to ensure a uniform film.

-

Gently anneal the coated substrate at a temperature below the compound's melting point to promote molecular organization and remove residual solvent.

-

-

Contact Angle Measurement:

-

Place the coated substrate on the sample stage of a contact angle goniometer. Ensure the stage is perfectly level.

-

Using an automated or manual syringe, carefully deposit a single droplet of high-purity deionized water (typically 2-5 µL) onto the surface.

-

Allow the droplet to equilibrate for 15-30 seconds.

-

Capture a high-resolution image of the droplet profile.

-

Use the instrument's software to analyze the image, fitting the droplet baseline and shape to calculate the static contact angle.

-

-

Data Validation:

-

Repeat the measurement at a minimum of five different locations on the surface to obtain a statistically significant average and standard deviation.

-

A low standard deviation indicates a uniform and homogenous coating.

-

Protocol: Determination of Hydrophobicity Index by RP-HPLC

This protocol outlines the determination of the retention factor (k') as an index of hydrophobicity.

Step-by-Step Methodology:

-

System and Column Selection:

-

Utilize an HPLC system equipped with a UV detector and a column oven.

-

Select a high-quality reversed-phase column. A C18 (octadecylsilane) column is the standard choice for separating hydrophobic molecules due to its strong retentive properties.[20]

-

Causality: The C18 stationary phase provides a highly non-polar environment, maximizing hydrophobic interactions and allowing for effective separation of compounds based on differences in their alkyl chain length.

-

-

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of a polar solvent mixture, typically HPLC-grade water and an organic modifier like acetonitrile or methanol.[20]

-

For determining the hydrophobicity index (log k'w), a series of isocratic mobile phase compositions are required (e.g., 90:10, 80:20, 70:30, 60:40 Acetonitrile:Water).

-

Degas all mobile phases thoroughly before use to prevent bubble formation in the pump.

-

-

Sample and Standard Preparation:

-

Prepare a stock solution of the alkyl carbamate in the organic modifier (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Prepare a "void volume" marker—a non-retained compound like uracil—to determine the column's dead time (t₀).

-

-

Chromatographic Run and Data Acquisition:

-

Equilibrate the C18 column with the initial mobile phase composition at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 25°C) until a stable baseline is achieved.

-

First, inject the uracil standard to determine t₀.

-

Next, inject the alkyl carbamate sample and record the chromatogram, noting its retention time (tᵣ).

-

Repeat the injection for each isocratic mobile phase composition, ensuring the column is fully re-equilibrated between runs.

-

-

Data Analysis and Calculation:

-

For each run, calculate the retention factor (k') using the formula:

-

k' = (tᵣ - t₀) / t₀

-

-

Plot log k' versus the percentage of organic modifier in the mobile phase.

-

Extrapolate the resulting linear regression to 100% aqueous mobile phase (0% organic modifier). The y-intercept of this plot is the log k'w, a column-independent index of hydrophobicity.[21]

-

Structure-Property Relationships: The Impact of the Alkyl Chain

The most significant factor influencing the hydrophobicity of these molecules is the length of the n-alkyl chain. The relationship is direct and predictable, as illustrated in the table below, which summarizes expected trends for a homologous series of N-alkyl carbamates.

| Compound | Alkyl Chain | Expected Retention Factor (k') on C18 Column | Expected Water Contact Angle | Qualitative Hydrophobicity |

| Carbamate A | C₈ (Octyl) | Low-Medium | ~100° | Moderately Hydrophobic |

| Carbamate B | C₁₂ (Dodecyl) | Medium-High | ~105° | Highly Hydrophobic |

| Carbamate C | C₁₈ (Octadecyl) | High | >110° | Very Highly Hydrophobic |

Data are illustrative representations of expected trends.

This systematic increase is a cornerstone of their utility, allowing for the fine-tuning of molecular properties for specific applications. For example, a C₁₂ chain might be optimal for incorporation into a lipid bilayer, while a C₁₈ chain could be better suited for creating a highly water-repellent surface coating.

Applications in Research and Drug Development

The ability to precisely control hydrophobicity makes long-chain alkyl carbamates valuable tools for scientists and researchers.

Drug Delivery and Prodrug Design

A significant challenge in drug design is ensuring the active pharmaceutical ingredient (API) can cross biological barriers, such as the skin or the intestinal wall, to reach its target. Many APIs are too polar to efficiently pass through these lipid membranes. By creating a carbamate prodrug with a long alkyl chain, the overall hydrophobicity of the molecule can be increased, enhancing its membrane permeability.[6][7] Once inside the body, the carbamate linkage can be cleaved by esterase enzymes, releasing the active parent drug.[3] The length of the alkyl chain is carefully optimized to balance increased permeability with adequate aqueous solubility for formulation.

Biomaterials and Superhydrophobic Surfaces

In the field of medical devices, preventing protein adsorption and subsequent bacterial biofilm formation (biofouling) is a major goal. Surfaces coated with long-chain alkyl carbamates can be rendered highly hydrophobic or even superhydrophobic.[8][9] This property arises because a layer of air can be trapped at the solid-liquid interface, minimizing the contact area between the surface and the aqueous medium.[8] This "air cushion" dramatically reduces the ability of proteins and bacteria to adhere, improving the biocompatibility and longevity of implants, catheters, and diagnostic tools.[9] These molecules can also be designed to self-assemble on surfaces, forming well-ordered and stable monolayers (SAMs) that provide a robust and reproducible hydrophobic coating.[5][26]

Conclusion

The hydrophobicity of long-chain alkyl carbamates is a powerful and tunable property governed primarily by the length of the non-polar alkyl tail. This characteristic allows these molecules to serve as ideal building blocks in fields requiring precise control over interfacial properties. As demonstrated in this guide, robust and validated methodologies such as contact angle goniometry and RP-HPLC provide the necessary tools for researchers to accurately quantify this property. By understanding the fundamental structure-property relationships and applying these rigorous analytical techniques, scientists and drug development professionals can effectively design and implement long-chain alkyl carbamates to create more effective drug delivery systems and advanced, functional biomaterials.

References

-

Taylor & Francis. (n.d.). Reversed-phase chromatography – Knowledge and References. Taylor & Francis. Retrieved from [Link]

-

Biolin Scientific. (2021, May 25). 7 ways to measure contact angle. Biolin Scientific. Retrieved from [Link]

-

PubMed. (n.d.). A comprehensive method for determining hydrophobicity constants by reversed-phase high-performance liquid chromatography. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Reversed-phase chromatography. Wikipedia. Retrieved from [Link]

-

Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Chrom Tech, Inc. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Prediction of Partition Coefficient of Carbamates using GA-MLR and GAANN Methods, and Comparison with Experimental Data. ResearchGate. Retrieved from [Link]

-

EAG Laboratories. (n.d.). Contact Angle. EAG Laboratories. Retrieved from [Link]

-

Nanoscience Instruments. (n.d.). Contact Angle Measurements and Wettability. Nanoscience Instruments. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. MDPI. Retrieved from [Link]

-

Biolin Scientific. (n.d.). Contact angle – What is it and how do you measure it?. Retrieved from [Link]

-

PubMed. (2006, August 10). Influence of single versus double hydrogen-bonding motif on the crystallization and morphology of self-assembling carbamates with alkyl side chains: model system for polyurethanes. PubMed. Retrieved from [Link]

-

PMC. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). 2 values of correlation between predicted and experimental log P values.... ResearchGate. Retrieved from [Link]

-

ACS Publications. (2004, March 2). Well-Ordered Self-Assembled Monolayers Created via Vapor-Phase Reactions on a Monolayer Template. Langmuir. Retrieved from [Link]

-

ScienceDirect. (n.d.). Predicting logP of pesticides using different software. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrophobicity scales. Wikipedia. Retrieved from [Link]

-

MDPI. (2022, June 19). Calculation of Lipophilicity of Organophosphate Pesticides Using Density Functional Theory. MDPI. Retrieved from [Link]

-

ScienceDirect. (n.d.). Surface hydrophobicity: effect of alkyl chain length and network homogeneity. Retrieved from [Link]

-

PMC. (n.d.). Hydrophobicity of Long Chain n-Alkyl Carboxylic Acids, as Measured by Their Distribution Between Heptane and Aqueous Solutions. PMC. Retrieved from [Link]

-

PubMed. (n.d.). Hydrophobicity of Long Chain n-Alkyl Carboxylic Acids, as Measured by Their Distribution Between Heptane and Aqueous Solutions. PubMed. Retrieved from [Link]

-

PMC. (n.d.). Superhydrophobic Materials for Biomedical Applications. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Carbamate–drug conjugates in drug delivery: structural and mechanistic considerations. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbamate. Wikipedia. Retrieved from [Link]

-

MDPI. (2022, September 28). Hydrophobic Material: Effect of Alkyl Chain Length on the Surface Roughness. MDPI. Retrieved from [Link]

-

PMC. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Superhydrophobic Materials for Biomedical Applications. ResearchGate. Retrieved from [Link]

-

PermeGear. (n.d.). NIH Public Access. PermeGear. Retrieved from [Link]

-

ResearchGate. (n.d.). Application of hydrophobic coatings in biodegradable devices. ResearchGate. Retrieved from [Link]

-

RSC Publishing. (n.d.). Effects of alkyl chain number and position on 2D self-assemblies. RSC Publishing. Retrieved from [Link]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate - Wikipedia [en.wikipedia.org]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influence of single versus double hydrogen-bonding motif on the crystallization and morphology of self-assembling carbamates with alkyl side chains: model system for polyurethanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. permegear.com [permegear.com]

- 8. Superhydrophobic Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Hydrophobicity of Long Chain n-Alkyl Carboxylic Acids, as Measured by Their Distribution Between Heptane and Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hydrophobicity of Long Chain n-Alkyl Carboxylic Acids, as Measured by Their Distribution Between Heptane and Aqueous Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biolinchina.com [biolinchina.com]

- 14. biolinscientific.com [biolinscientific.com]

- 15. measurlabs.com [measurlabs.com]

- 16. nanoscience.com [nanoscience.com]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. chromtech.com [chromtech.com]

- 19. Hydrophobicity scales - Wikipedia [en.wikipedia.org]

- 20. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 21. A comprehensive method for determining hydrophobicity constants by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. gini.faculty.polimi.it [gini.faculty.polimi.it]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes & Protocols: Strategic Bioconjugation Using tert-Butyl 8-oxooctylcarbamate

Abstract

This document provides a detailed technical guide for the use of tert-Butyl 8-oxooctylcarbamate, a heterobifunctional linker designed for advanced bioconjugation applications. This linker features a terminal aldehyde for covalent attachment to biomolecules and a tert-Butoxycarbonyl (Boc)-protected amine. This architecture facilitates a strategic, two-stage conjugation workflow. Initially, the aldehyde group is coupled to a primary amine on a target molecule, such as a protein or peptide, through reductive amination. Subsequently, the Boc protecting group is removed under acidic conditions to unmask a primary amine, which serves as a reactive handle for further functionalization. This guide covers the underlying chemical principles, provides detailed, step-by-step experimental protocols, and offers insights into the characterization and optimization of the resulting bioconjugates.

Introduction to tert-Butyl 8-oxooctylcarbamate

Bioconjugation is a cornerstone of modern biotechnology and drug development, enabling the creation of complex functional molecules like Antibody-Drug Conjugates (ADCs), imaging agents, and immobilized enzymes.[1] The choice of linker is critical to the success of these endeavors. Tert-Butyl 8-oxooctylcarbamate (CAS 133728-26-4) is a versatile heterobifunctional linker that offers precise control over the conjugation process.

Its structure consists of two key functional domains:

-

An Aldehyde Group (-CHO): The terminal oxo group serves as a reactive electrophile that specifically targets nucleophiles like primary amines, commonly found on the side chains of lysine residues in proteins.[][3]

-

A Boc-Protected Amine (-NHBoc): The carbamate group acts as a stable, temporary "mask" for a primary amine.[4][5] This Boc group is inert during the initial aldehyde conjugation but can be efficiently removed in a separate, orthogonal step to reveal the amine for subsequent reactions.[5]

This dual functionality allows for a sequential and controlled assembly of bioconjugates, minimizing undesirable side reactions and the formation of homodimers.[6]

Chemical Properties

| Property | Value | Source |

| IUPAC Name | tert-butyl N-(8-oxooctyl)carbamate | [7] |

| CAS Number | 133728-26-4 | [8] |

| Molecular Formula | C₁₃H₂₅NO₃ | [7] |

| Molecular Weight | 243.34 g/mol | [7] |

| Physical Form | Colorless to yellow viscous liquid | [9] |

| Solubility | Soluble in organic solvents (DMSO, DMF, DCM) | - |

Mechanism of Action: Reductive Amination

The primary reaction for coupling the aldehyde end of the linker is reductive amination.[10] This process transforms a transient, unstable bond into a highly stable secondary amine linkage. It is a two-step reaction that provides excellent efficiency and control.[11]

-

Schiff Base Formation: The aldehyde on the linker reacts with a primary amine on the biomolecule (e.g., the ε-amine of a lysine residue) to form a protonated imine, known as a Schiff base. This reaction is reversible and the equilibrium can be influenced by pH.[10]

-

Reductive Stabilization: A mild reducing agent, typically sodium cyanoborohydride (NaCNBH₃), is introduced. This reagent selectively reduces the iminium ion of the Schiff base to a stable secondary amine bond.[10][11] NaCNBH₃ is the preferred reductant because it is stable in aqueous solutions and will not readily reduce the starting aldehyde, thereby maximizing the yield of the desired conjugate.[10]

Caption: Mechanism of reductive amination for bioconjugation.

Experimental Workflow and Protocols

The use of tert-Butyl 8-oxooctylcarbamate involves a multi-stage process. The overall workflow is designed to first attach the linker to a primary biomolecule and then prepare it for a second conjugation.

Caption: Overall experimental workflow for two-stage bioconjugation.

Protocol 1: Protein Conjugation via Reductive Amination

This protocol details the conjugation of the linker's aldehyde group to primary amines on a model protein, such as Bovine Serum Albumin (BSA).

A. Materials and Reagents

-

Protein (e.g., BSA)

-

tert-Butyl 8-oxooctylcarbamate

-

Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2. Note: Avoid amine-containing buffers like Tris, as they will compete for reaction with the aldehyde.[10] For potentially higher efficiency, a borate buffer at pH 9.0 can be used.[11]

-

Sodium Cyanoborohydride (NaCNBH₃)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Purification Column: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.

B. Reagent Preparation

-

Protein Solution: Prepare a 5-10 mg/mL solution of the protein in Conjugation Buffer.

-

Linker Stock Solution: Dissolve tert-Butyl 8-oxooctylcarbamate in anhydrous DMSO to a final concentration of 100 mM.

-

Reductant Solution: Freshly prepare a 1 M solution of NaCNBH₃ in deionized water. Caution: NaCNBH₃ is toxic. Handle with appropriate personal protective equipment in a chemical fume hood.

C. Conjugation Procedure

-

To the protein solution, add the linker stock solution to achieve a 20-fold molar excess of linker relative to the protein. Mix gently by inversion.

-

Allow the reaction to proceed for 30-60 minutes at room temperature. This allows for the initial formation of the Schiff base.

-

Add the NaCNBH₃ solution to the reaction mixture to a final concentration of 50 mM.

-

Incubate the reaction for 4-6 hours at room temperature or overnight at 4°C with gentle mixing. Reaction time and temperature may require optimization for specific proteins.[11]

D. Purification

-

Following incubation, purify the conjugate from excess linker and reducing agent using an SEC desalting column.

-

Load the reaction mixture onto the column equilibrated with PBS, pH 7.4.

-

Collect fractions corresponding to the high molecular weight protein conjugate, which will elute first. Monitor elution using a UV detector at 280 nm.

-

Pool the protein-containing fractions. The resulting solution contains the Boc-protected bioconjugate.

Protocol 2: Boc Group Deprotection

This protocol describes the removal of the tert-butylcarbamate group to expose a primary amine. This procedure must be performed in a chemical fume hood.[12]

A. Materials and Reagents

-

Boc-protected bioconjugate (from Protocol 1)

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM)

-

Cold Diethyl Ether

-

Appropriate buffer for final resuspension (e.g., PBS, pH 7.4)

B. Deprotection Procedure

-

If the bioconjugate is in an aqueous buffer, it must first be lyophilized to remove water.

-

In a chemical fume hood, dissolve the lyophilized conjugate in a deprotection solution of 50% TFA in DCM (v/v).[12] The reaction is typically rapid.

-

Incubate for 30 minutes at room temperature.

-

Remove the TFA and DCM under reduced pressure using a rotary evaporator or a vacuum concentrator.[12]

C. Conjugate Recovery and Purification

-

To precipitate the deprotected protein and remove residual TFA, add at least 10 volumes of cold diethyl ether to the dried residue and vortex thoroughly.[12]

-

Centrifuge the mixture at 4°C to pellet the precipitated bioconjugate.

-

Carefully decant the supernatant. Wash the pellet twice more with cold diethyl ether.

-

After the final wash, allow the pellet to air-dry briefly in the fume hood to remove residual ether.

-

Dissolve the dried pellet in the desired buffer (e.g., PBS, pH 7.4). The resulting product is the final bioconjugate with an exposed primary amine, ready for characterization or subsequent conjugation reactions.

Characterization and Data Analysis

Successful conjugation and purification are validated through a combination of analytical techniques.

| Technique | Purpose | Expected Outcome |

| SDS-PAGE | To confirm an increase in molecular weight post-conjugation. | A shift to a higher molecular weight for the conjugated protein band compared to the unconjugated control. |

| SEC-HPLC | To assess purity and quantify aggregation.[12] | A major peak corresponding to the monomeric conjugate with minimal high molecular weight aggregate peaks. |

| Mass Spectrometry (MS) | To determine the exact mass of the conjugate and calculate the degree of labeling (linker-to-protein ratio).[12] | A mass spectrum showing a mass increase corresponding to the addition of one or more linker molecules. |

References

-

Hermanson, G. T. (n.d.). Bioconjugate Reagents. ResearchGate. Retrieved from [Link]

-

Stowell, S. R., et al. (2008). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Bioconjugate Chemistry. ACS Publications. Retrieved from [Link]

-

Pihlas, A., et al. (2019). Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. ACS Omega. ACS Publications. Retrieved from [Link]

-

Stowell, S. R., et al. (2008). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. PMC. Retrieved from [Link]

-

Pihlas, A., et al. (2019). Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. PMC. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Introduction to Bioconjugation. Retrieved from [Link]

-

Kim, C. H., et al. (2015). Site-Specific Protein Modification via Reductive Amination of Genetically Encoded Aldehyde. Bioconjugate Chemistry. ACS Publications. Retrieved from [Link]

-

Despras, G., et al. (2013). Aniline-Catalyzed Reductive Amination as a Powerful Method for the Preparation of Reducing End-“Clickable” Chitooligosaccharides. Bioconjugate Chemistry. ACS Publications. Retrieved from [Link]

-

Pihlas, A., et al. (2019). Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. ResearchGate. Retrieved from [Link]

-

Taleb, A., et al. (2014). Phenylthiocarbamate or N-Carbothiophenyl Group Chemistry in Peptide Synthesis and Bioconjugation. ACS Publications. Retrieved from [Link]

-

Tanaka, H., et al. (2007). Sulfonylcarbamate as a versatile and unique hydroxy-protecting group: a protecting group stable under severe conditions and labile under mild conditions. Chemical Communications. RSC Publishing. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

Poth, N., et al. (2023). Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates. ChemRxiv. Retrieved from [Link]

-

Vaia. (n.d.). The BOC-protecting group may be added by treatment of an amino acid with di- tert-butyl dicarbonate. Retrieved from [Link]

-

Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

-

Total Synthesis. (2024). Protecting Groups Archives. Retrieved from [Link]

-

Agarwal, P., et al. (2014). Aldehyde Tag Coupled with HIPS Chemistry Enables the Production of ADCs Conjugated Site-Specifically to Different Antibody Regions with Distinct in Vivo Efficacy and PK Outcomes. ACS Publications. Retrieved from [Link]

-

MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (8-oxooctyl)carbamate. Retrieved from [Link]

-

ResearchGate. (n.d.). t-Butyl carbamate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

-

Lang, K., & Chin, J. W. (2015). Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. MDPI. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

-

Wu, P., et al. (2015). Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle. PMC. Retrieved from [Link]

-

Chen, J., et al. (2021). Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography. PMC. Retrieved from [Link]

-

Turecek, F., et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. PMC. Retrieved from [Link]

-

Misra, S., et al. (n.d.). Structure of tert-butyl (6-oxo-6-(((1-(2-oxo-2H-chromen-4-yl)-1H-1,2,3-triazol-4-yl)methyl)amino)hexyl)carbamate (SAM-1). ResearchGate. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 3. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Protective Groups [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Tert-butyl (8-oxooctyl)carbamate | C13H25NO3 | CID 20081462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tert-Butyl 8-oxooctylcarbamate | 133728-26-4 [sigmaaldrich.com]

- 9. tert-Butyl 8-oxooctylcarbamate | 133728-26-4 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Chemoselective Conjugation of Peptides to tert-Butyl 8-oxooctylcarbamate via Reductive Amination

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Technique: Solution-Phase Reductive Amination / N-Terminal Bioconjugation Molecular Target: tert-Butyl 8-oxooctylcarbamate (PubChem CID 20081462)

Executive Summary

The engineering of peptide therapeutics and targeted biological probes often requires the introduction of aliphatic spacer arms terminating in bio-orthogonal reactive groups. tert-Butyl 8-oxooctylcarbamate (

This application note details a robust, causality-driven protocol for the covalent attachment of tert-Butyl 8-oxooctylcarbamate to the N-terminus of synthetic peptides via reductive amination. By strictly controlling the pH and utilizing chemoselective hydride sources, this methodology ensures high-yield secondary amine formation while eliminating the risks of over-alkylation, epimerization, and unwanted side-chain reactions.

Mechanistic Principles & Causality

Site-Selectivity via pKa Exploitation

The success of selective N-terminal conjugation relies directly on the thermodynamic pKa differential between competing nucleophiles on the peptide sequence[2].

-

-Amine (N-terminus): pKa

-

-Amine (Lysine side chains): pKa

By buffering the reaction environment to a moderately acidic range (pH 5.5 – 6.0), the highly basic lysine side chains are fully protonated (

The Reductive Amination Pathway

Nucleophilic attack yields a transient, reversible carbinolamine, which subsequently dehydrates to form a Schiff base (imine) intermediate. Because the imine is inherently unstable in aqueous environments, a reducing agent is necessary to lock the conjugate into a stable secondary amine bond[3].

The choice of reducing agent is mechanistically critical:

-

Sodium Cyanoborohydride (

): Highly stable down to pH ~3. It is uniquely chemoselective because it acts as a poor nucleophile toward unactivated aldehydes, but acts as an aggressive hydride donor toward the protonated iminium ion that forms at pH 5.5[3]. -

Sodium Triacetoxyborohydride (STAB,

): A milder, less toxic alternative to

Epimerization Warning: Extended imine lifespans, particularly during solid-phase reductive amination, can lead to reversible deprotonation at the

Fig 1. Mechanistic pathway of the chemoselective reductive amination and subsequent Boc-deprotection.

Experimental Methodology

Required Materials

-

Target Peptide: Purified, lyophilized (>95% purity).

-

Linker: tert-Butyl 8-oxooctylcarbamate (FW: 243.34 g/mol )[1].

-

Reducing Agent:

or STAB (Ensure storage under anhydrous conditions to prevent atmospheric degradation)[4]. -

Solvents: Anhydrous Dimethylformamide (DMF) and Methanol (MeOH).

-

Buffer/Acid: Glacial Acetic Acid (AcOH).

Phase 1: Condensation and in situ Reduction

-

Peptide Solubilization: Dissolve the peptide (1.0 eq, typically 5-10 mg/mL) in a 4:1 (v/v) mixture of DMF and MeOH. The DMF ensures peptide backbone solvation, while the protic MeOH facilitates the required proton-transfer kinetics during iminium reduction.

-

pH Modulation: Add 1-2% (v/v) glacial acetic acid (AcOH) to the solution. Verify by spotting onto damp pH paper that the apparent pH is between 5.0 and 6.0.

-

Linker Addition: Add tert-Butyl 8-oxooctylcarbamate (3.0 – 5.0 eq) to the reaction mixture.

-

Chemoselective Reduction: Add

or STAB (5.0 – 10.0 eq) directly to the vessel. Critical Action: Add the reductant portion-wise over 15 minutes to manage the evolution of -

Incubation: Stir continuously at room temperature (20-25°C) for 2 to 4 hours. Monitor progress via LC-MS until the starting peptide mass is consumed and the [+227 Da] mass shift (representing the linker minus

and reduced) is observed.

Phase 2: Quenching and Purification

-

Reaction Quench: Terminate the reaction by adding a 10-fold volumetric excess of cold, dilute aqueous Trifluoroacetic Acid (0.1% TFA in

). This destroys residual bulk hydrides and prevents undesired downstream reactivity. -

RP-HPLC Purification: Purify the crude mixture using a C18 Reverse-Phase HPLC column running a standard

/Acetonitrile gradient supplemented with 0.1% TFA. Lyophilize the fraction containing the target mass.

Phase 3: Boc Deprotection (Exposing the Terminal Amine)

-

Acidic Cleavage: To unmask the newly appended C8-primary amine for downstream payload attachment (e.g., fluorophores or warheads), dissolve the lyophilized intermediate in a cleavage cocktail of 95% TFA / 2.5% Triisopropylsilane (TIPS) / 2.5%

. -

Incubation: Stir at room temperature for 1 hour.

-

Precipitation: Concentrate under nitrogen flow and precipitate the fully functionalized peptide using cold diethyl ether. Centrifuge, decant, and dry.

Fig 2. Step-by-step experimental workflow for N-terminal bioconjugation and deprotection.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized reaction parameters and the mechanistic justification for the experimental limits.

| Experimental Parameter | Target Condition | Mechanistic Rationale |

| Reaction pH | 5.5 – 6.0 | Balances the required protonation of the C8-aldehyde (activating it) while keeping |

| Reducing Agent | STAB or | Provides selective reduction of the iminium intermediate without reducing the unreacted bulk aldehyde. Prevents accumulation of dead-end alcohols[3][4]. |

| Reagent Stoichiometry | 1 : 5 : 10 | (Peptide : Linker : Reductant). An excess of linker drives the reversible Schiff base equilibrium forward, while excess reductant ensures immediate trapping. |

| Solvent Matrix | 4:1 DMF / MeOH | DMF prevents peptide aggregation; MeOH acts as an essential protic shuttle for the hydride transfer mechanism. |

| Temperature | 20°C – 25°C | Sub-ambient temperatures prolong the reaction excessively, whereas heat (>40°C) accelerates undesired over-alkylation (dialkylation). |

References[1] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20081462, tert-Butyl 8-oxooctylcarbamate. Retrieved from: https://pubchem.ncbi.nlm.nih.gov/compound/20081462[4] BenchChem. "A Head-to-Head Battle of Hydrides: STAB vs. Sodium Borohydride for Reductive Amination". Retrieved from: 3]">https://www.benchchem.com[3] Master Organic Chemistry. "Reductive Amination, and How It Works". Retrieved from: https://www.masterorganicchemistry.com/2017/09/01/reductive-amination/[5] ChemRxiv. "Reinvestigation of a Critical Reductive Amination Step Leads to an Optimized Protocol for the Synthesis of N-2-Hydroxybenzylcysteine Peptide Crypto-thioesters". Retrieved from: 2]">https://chemrxiv.org[2] MDPI. "Exploiting Protein N-Terminus for Site-Specific Bioconjugation". Retrieved from: https://www.mdpi.com

Sources

Preserving Aldehyde Integrity During Boc Deprotection of tert-Butyl 8-oxooctylcarbamate

Content Type: Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Researchers

Introduction: The Bifunctional Challenge

tert-Butyl 8-oxooctylcarbamate (also known as 8-(Boc-amino)octanal) is a highly versatile bifunctional linker commonly employed in the synthesis of PROTACs, peptidomimetics, and bioconjugates [1]. Structurally, it consists of a linear eight-carbon chain terminating in a reactive aliphatic aldehyde and a tert-butyloxycarbonyl (Boc)-protected primary amine.

While the Boc group is traditionally celebrated for its facile removal under acidic conditions[2], the presence of the terminal 8-oxo (aldehyde) group drastically complicates the deprotection landscape. Subjecting this molecule to standard harsh acidic conditions (e.g., neat trifluoroacetic acid or aqueous hydrochloric acid) often results in catastrophic yield losses due to aldehyde-driven side reactions.

Mechanistic Causality: Why Standard Methods Fail

As an application scientist, recognizing the underlying mechanism of degradation is critical to designing a self-validating protocol. When tert-butyl 8-oxooctylcarbamate is exposed to strong protic acids, three competing degradation pathways emerge:

-

Aldol Condensation: Strong acids catalyze the enolization of the aliphatic aldehyde. The resulting enol can attack a protonated aldehyde on an adjacent molecule, leading to aldol condensation and subsequent polymerization.

-

Acetalization: If alcoholic solvents (e.g., methanol) are used as co-solvents or quenchers, the acid will rapidly catalyze the conversion of the 8-oxooctyl group into a dimethyl acetal [3].

-

Imine Oligomerization (The Free Base Trap): If the deprotection method yields the free amine rather than a stable salt, the exposed primary amine will immediately undergo intermolecular nucleophilic attack on the aldehyde of a neighboring molecule, forming a cyclic imine or linear oligomer network.

The Expert Solution: To prevent both aldol condensation and imine oligomerization, the deprotection must be conducted under strictly anhydrous, non-nucleophilic conditions that instantly trap the liberated amine as an unreactive ammonium salt.

Reaction Pathway Visualization

The following diagram maps the reaction pathways based on the chosen deprotection strategy.

Caption: Reaction pathways for 8-(Boc-amino)octanal deprotection highlighting the superiority of anhydrous HCl.

Quantitative Method Comparison

To streamline method selection for your specific workflow, the following table summarizes the quantitative metrics of three distinct deprotection strategies evaluated for bifunctional amino aldehydes.

| Deprotection Method | Reagents & Solvents | Scavenger Needed | Product Isolated As | Typical Yield | Aldehyde Preservation |

| Anhydrous HCl (Recommended) | 4M HCl in 1,4-Dioxane | No | HCl Salt | >90% | Excellent |

| Mild Lewis Acid | TMSOTf, 2,6-Lutidine, DCM | No | Free Amine | ~85% | Good (Requires immediate use) |

| Standard TFA | TFA, DCM | Yes (TIPS) | TFA Salt | 70-80% | Moderate (Prone to Aldol) |

Experimental Protocols

Protocol A: Anhydrous HCl in Dioxane (Optimal for Salt Isolation)

This is the gold-standard method for tert-butyl 8-oxooctylcarbamate. By utilizing anhydrous 1,4-dioxane, water is excluded, preventing the hydration of the aldehyde. Furthermore, the generation of the HCl salt instantly renders the amine non-nucleophilic, locking the molecule in a stable state [4].

Materials:

-

tert-Butyl 8-oxooctylcarbamate (1.0 mmol, ~243 mg)

-

4M HCl in anhydrous 1,4-dioxane (5.0 mL)

-

Anhydrous diethyl ether (for trituration)

Step-by-Step Procedure:

-

Preparation: Purge a dry 25 mL round-bottom flask with inert gas (N₂ or Argon). Add tert-butyl 8-oxooctylcarbamate (1.0 mmol) to the flask.

-

Cooling: Submerge the flask in an ice-water bath (0 °C) to mitigate any exothermic generation of the tert-butyl cation.

-

Reagent Addition: Dropwise, add 5.0 mL of 4M HCl in 1,4-dioxane over 5 minutes.

-

Reaction: Remove the ice bath and allow the solution to stir at room temperature. Monitor the evolution of CO₂ gas. Stir for exactly 1.5 to 2 hours. Over-stirring can induce gradual degradation.

-

Concentration: Evaporate the dioxane under reduced pressure. Crucial: Keep the water bath temperature below 30 °C to prevent thermal aldol condensation of the target molecule.

-

Isolation: Suspend the resulting crude syrup in 10 mL of ice-cold anhydrous diethyl ether. Triturate vigorously until a precipitate forms. Filter the 8-aminooctanal hydrochloride salt under a blanket of nitrogen, as the salt may be hygroscopic. Store immediately at -20 °C.

Protocol B: Chemoselective TMSOTf / Lutidine (Mild Lewis Acid)

When strong protic acids must be avoided entirely, Trimethylsilyl trifluoromethanesulfonate (TMSOTf) offers a highly chemoselective alternative. It facilitates the collapse of the Boc group without protonating the aldehyde oxygen, completely sidestepping acid-catalyzed aldol pathways [5].

Materials:

-

tert-Butyl 8-oxooctylcarbamate (1.0 mmol)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 mmol)

-

2,6-Lutidine (2.0 mmol)

-

Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Procedure:

-

Preparation: Dissolve the substrate in 10 mL of anhydrous DCM under an Argon atmosphere.

-

Base Addition: Add 2,6-lutidine (2.0 mmol) and cool the mixture to 0 °C. The steric hindrance of 2,6-lutidine prevents it from acting as a nucleophile while efficiently scavenging the triflic acid generated in situ.

-

Deprotection: Slowly add TMSOTf (1.5 mmol) dropwise. Maintain the reaction at 0 °C for 1 hour.

-

Quench: Quench the reaction strictly with saturated aqueous NH₄Cl (5 mL) to gently neutralize the intermediate silyl carbamate. Avoid strong bases, which will trigger imine formation.

-

Extraction: Extract the aqueous layer with DCM (2 × 10 mL). Dry the combined organics over Na₂SO₄ and concentrate in vacuo.

-

Application Note: This protocol yields the free amine. It must be used in the subsequent coupling step (e.g., reductive amination or amide bond formation) within 1–2 hours to prevent self-oligomerization.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 20081462, tert-Butyl 8-oxooctylcarbamate". PubChem,[Link]

-

Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th ed., John Wiley & Sons, 2014.[Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. "BOC Deprotection". ACS GCIPR Reagent Guides,[Link]

-

Sakaitani, M.; Ohfune, Y. "Selective transformation of N-tert-butoxycarbonyl group into N-alkoxycarbonyl group via N-trimethylsilyl derivative". Journal of Organic Chemistry, 1990, 55, 3, 870–876.[Link]

Application Note: Architecting Alkyl Linkers for Targeted Protein Degradation (TPD)

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Targeted Protein Degradation (TPD), Structural Biology, Pharmacokinetics

Executive Summary & The Paradigm Shift in "Linkerology"

Proteolysis Targeting Chimeras (PROTACs) hinge on the formation of a productive ternary complex (Target Protein–PROTAC–E3 Ligase) to hijack the ubiquitin-proteasome system[1]. Historically, early PROTAC designs relied heavily on polyethylene glycol (PEG) tethers due to their synthetic tractability, favorable aqueous solubility, and flexibility[1].

However, as TPD transitions from tool compounds to clinical candidates, the optimization of systemic exposure and membrane permeability has forced a re-evaluation of linker design. Alkyl linkers —saturated or unsaturated hydrocarbon chains devoid of repeating ether oxygens—have emerged as a strategic alternative to PEG motifs. By excising hydrogen-bond acceptors, alkyl chains drastically reduce the topological polar surface area (TPSA) and allow the degrader to adopt a compact, cylindrical conformation within the lipid bilayer, greatly enhancing passive membrane diffusion[].

As a Senior Application Scientist, I designed this guide to move beyond empirical "trial-and-error" synthesis. Here, we outline the thermodynamic causality of alkyl linkers, the critical heuristics for structural tuning, and a self-validating experimental workflow to transition your PROTACs from initial hit to lead candidate.

The Biophysics and Thermodynamics of Alkyl Linkers

The key differentiator between PEG and alkyl linkers lies in how they navigate the hydration shell and the thermodynamic penalty of ternary complex formation.

-

Ternary Complex Geometry & Desolvation: While PEG linkers achieve solubility through extensive hydration of ether oxygens, this hydration must be stripped away (an entropically unfavorable process) when the linker is buried at the protein-protein interface of the ternary complex. In contrast, alkyl linkers actively eject ordered water molecules upon complexation. The hydrophobic nature of the alkyl chain modestly condenses the ternary complex, offsetting the entropic penalty of rotor immobilization[],[3].

-

Permeability and the "Chameleon" Effect: At matched lipophilicity, alkyl-linked degraders consistently outperform PEGylated analogs in parallel artificial membrane permeability assays (PAMPA)[]. The methylene backbone allows the PROTAC to collapse its polar heads inward while traversing the hydrophobic membrane interior.

-

Solubility Compromises: The major liability of pure aliphatic chains is their propensity to crystallize in biorelevant media, resulting in poor kinetic solubility in the gut[]. Causality-driven solution: We highly recommend strategically incorporating a single, weakly basic tertiary amine or tertiary alcohol within the alkyl span. This provides a transient anchor for protonation at stomach pH without reanimating the excessive polar surface area associated with PEG units[].

Figure 1: PROTAC-mediated targeted protein degradation utilizing an alkyl linker to drive entropically favorable desolvation and ternary assembly.

Linker Length Optimization: Avoiding the "Hook Effect"

Linker length directly governs both the steric clearance and the degree of cooperativity (α) between the POI and the E3 ligase[1]. A chain that is too short leads to severe steric clashes, aborting ternary assembly. A chain that is too long dramatically increases the conformational entropy, shifting the equilibrium toward binary complex formation rather than the required ternary state, thereby exacerbating the Hook Effect (auto-inhibition at high PROTAC concentrations)[1],[3].

Studies comparing linker architectures have identified optimal chain lengths for specific targets. For instance, in estrogen receptor (ER)-α targeting PROTACs, systematic tuning of alkyl linkers revealed that a 16-atom chain length was the optimum distance to maximize E3 recruitment and subsequent ER degradation[4]. For CRBN-recruiting thalidomide derivatives, a 9-atom alkyl chain significantly induced CRBN degradation, whereas replacing it with an equivalent 3-unit PEG chain crippled degradation efficacy[1],[5].

Table 1: Comparative Attributes of Alkyl vs. PEG Linkers in TPD[1],[5]

| Property / Parameter | Polyethylene Glycol (PEG) Linkers | Alkyl / Aliphatic Chain Linkers |

| Topological Polar Surface Area (TPSA) | High (Increases +9 Ų per ether oxygen) | Low (Maintains compact form) |

| Passive Permeability (PAMPA) | Generally lower (Hydration shell limits diffusion) | High (Cylindrical form factor aids lipid traversal) |

| Ternary Complex Entropy | High penalty (Requires desolvation of O-atoms) | Low penalty (Hydrophobic collapse) |

| Synthetic Assembly | Readily available bi-functionalized PEGs | Robust via cross-metathesis or malonate chemistry |

| Common Efficacy Example | Weak degradation of CRBN (3-PEG units) | High degradation of CRBN (9-atom alkyl chain) |

Self-Validating Protocol: Designing and Evaluating Alkyl-PROTACs

To ensure trust and reproducibility, every step of your PROTAC evaluation must serve as a validation checkpoint for the preceding step. We employ a three-tiered funnel: Biophysical (Binding) → Biochemical (Ternary Assembly) → Cellular (Degradation & PK).

Figure 2: The self-validating iterative workflow for optimizing alkyl-linked PROTACs from synthesis to PK evaluation.

Step 1: Binary Target Engagement Validation (SPR)

Causality: Before assuming a lack of degradation is due to poor ternary complex formation or permeability, you must confirm the attachment of the alkyl chain does not sterically clash with the binary binding pockets of the POI or E3 ligase.

-

Immobilize the E3 ligase (e.g., VHL or CRBN) and POI onto separate Surface Plasmon Resonance (SPR) CM5 sensor chips using standard amine coupling.

-

Flow the alkyl-PROTAC concentration series (0.1 nM to 1 µM) over both chips.

-

Calculate the

. Success criteria:

Step 2: Ternary Complex Cooperativity (AlphaLISA / TR-FRET)

Causality: PROTACs do not follow standard Michaelis-Menten kinetics. We must measure the cooperativity factor (α), which represents how much binary binding enhances the secondary binding event.

-

Utilize a TR-FRET assay pairing a Terbium-labeled E3 ligase (donor) with an AlexaFluor647-labeled POI (acceptor).

-

Titrate the PROTAC library (varying alkyl lengths, e.g., C9 to C16) against constant concentrations of E3 and POI.

-

Observe the bell-shaped dose-response curve. The peak TR-FRET signal corresponds to the maximum ternary complex concentration.

-

Analysis: A strong right-ward shift of the "Hook" indicates favorable cooperativity, verifying that the alkyl length actively stabilizes the protein-protein interface[3].

Step 3: Endogenous Cellular Degradation (CRISPR/HiBiT Assay)

Causality: Exogenous overexpression of POI creates artificial stoichiometry, masking the Hook Effect. Using a CRISPR-mediated HiBiT tag allows precise quantification of degradation in an endogenous state.

-

Plate HiBiT-tagged POI cells (e.g., HEK293T) in 384-well plates at 5,000 cells/well.

-

Treat cells with the PROTAC series ranging from 1 pM to 10 µM for 4, 12, and 24 hours.

-

Add Nano-Glo HiBiT Lytic Reagent and measure luminescence.

-

Data Extraction: Calculate

(concentration achieving 50% of maximum degradation) and

Step 4: PAMPA Permeability Evaluation

Causality: In vitro efficacy (

-

Prepare a lipid-coated artificial membrane sandwich plate (e.g., Corning Gentest).

-

Introduce 10 µM PROTAC in donor wells (pH 7.4 or stomach pH 6.5 if exploring weak-base augmented linkers).

-

Incubate for 5 hours at 37°C. Measure compound concentration in acceptor wells via LC-MS/MS.

-

Calculate apparent permeability (

). Alkyl-PROTACs typically yield a 2- to 5-fold

Conclusion

Replacing PEG tethers with alkyl linkers in PROTAC design represents a strategic transition from merely validating a biological hypothesis to architecting a bioavailable drug. By leveraging the low TPSA and unique desolvation thermodynamics of alkyl chains, developers can drive productive ternary complex formation while vastly improving cellular permeability. However, rigid adherence to step-by-step biophysical and biochemical validation—constantly monitoring cooperativity and solubility limitations—remains paramount for successful clinical translation.

References

1.[] BOC Sciences. "Alkyl Linkers in PROTACs - Improve Permeability & PK", bocsci.com. URL: 2.[4] Cyrus, K., et al. "Impact of linker length on the activity of PROTACs", Molecular BioSystems (via nih.gov). URL: 3.[1] Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review", Exploration of Targeted Anti-tumor Therapy (via nih.gov). URL: 4.[5] Benchchem. "A Comparative Analysis of Alkylamine and PEG Linkers in PROTAC Efficacy", benchchem.com. URL: 5.[3] Author(s). "Ternary Complex Geometry and Lysine Positioning Guide the Generation of PROTAC-Induced Degradable Complexes", The Journal of Physical Chemistry B (acs.org). URL:

Sources

Application of tert-Butyl 8-oxooctylcarbamate in drug discovery

Title : Application of tert-Butyl 8-oxooctylcarbamate in Advanced Drug Discovery: PROTACs and LNP Ionizable Lipids

Executive Summary

tert-Butyl 8-oxooctylcarbamate (CAS: 133728-26-4), commonly referred to as Boc-8-aminooctanal, is a highly versatile heterobifunctional building block[1]. Featuring a reactive C8 aldehyde and a Boc-protected C1 primary amine, it enables orthogonal conjugation strategies without the need for complex protecting-group manipulations. In modern drug discovery, this molecule has become a cornerstone reagent for two critical applications: the synthesis of hydrophobic alkyl linkers for Targeted Protein Degradation (PROTACs)[] and the construction of multi-tail ionizable cationic lipids for Lipid Nanoparticle (LNP) mRNA delivery systems.

Physicochemical Profiling & Mechanistic Causality

The utility of tert-Butyl 8-oxooctylcarbamate stems directly from its precise 8-carbon aliphatic chain.

-

In PROTAC Engineering : The paradigm shift from polyethylene glycol (PEG) linkers to alkyl linkers is driven by the need to overcome poor cell permeability[3]. The 8-carbon chain lacks hydrogen-bond acceptors (unlike the repeating ether oxygens in PEG), drastically reducing the topological polar surface area (TPSA). In aqueous environments, the alkyl chain undergoes hydrophobic collapse, shielding its surface area to minimize desolvation penalties. Conversely, in the lipid bilayer, it adopts an extended conformation to facilitate passive diffusion, acting as a "conformational chameleon"[3].

-